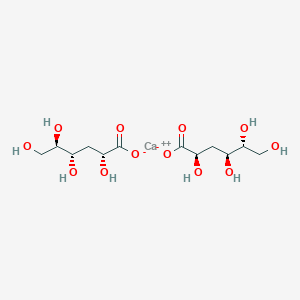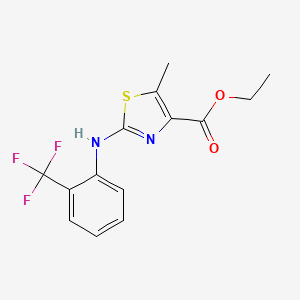
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester
説明
The compound “5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester” is a complex organic molecule that contains several functional groups. These include a thiazole ring, a trifluoromethyl group, a phenylamino group, and an ethyl ester group attached to a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The presence of the trifluoromethyl group on the phenyl ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the ethyl ester could be hydrolyzed to form the corresponding carboxylic acid . The trifluoromethyl group could potentially participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl ester would likely make it more lipophilic, while the trifluoromethyl group could enhance its chemical stability .科学的研究の応用
Synthesis and Characterization
Thiazole derivatives, including the specified compound, are synthesized through various chemical reactions involving acylation, methylation, and deacetylation processes. These compounds have been explored for their potential as intermediates in the synthesis of more complex chemical entities. For instance, Dovlatyan et al. (2004) described the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, highlighting the versatility of thiazolecarboxylic acid derivatives in chemical synthesis Dovlatyan et al., 2004.
Reaction Mechanisms and Structural Analysis
The reactivity of thiazole derivatives with other chemical agents has been a subject of study, providing insights into their potential applications in creating novel compounds. For example, Golankiewicz et al. (1985) investigated the reaction of acylaminocyanoesters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, leading to substituted aminothiazoles. This research sheds light on the structural dynamics and potential utility of thiazole derivatives in medicinal chemistry Golankiewicz et al., 1985.
Molecular Structure and Crystallography
Advanced studies have also focused on the molecular structure and crystallography of thiazole derivatives. Acar et al. (2017) conducted experimental and theoretical studies on the molecular structure of a thiazole derivative, revealing detailed insights into its crystalline form and electronic properties. Such studies are crucial for understanding the physical and chemical properties of thiazole derivatives, which can be pivotal in pharmaceutical applications Acar et al., 2017.
Application in Antibacterial Studies
Research on thiazole derivatives has extended to evaluating their antibacterial activity. Markovich et al. (2014) synthesized 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids and evaluated their antibacterial activity. This highlights the potential of thiazole derivatives in contributing to the development of new antibacterial agents, underscoring their significance in medical research Markovich et al., 2014.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)22-13(19-11)18-10-7-5-4-6-9(10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONUABHZUDYOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





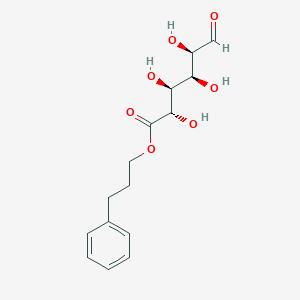
![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)
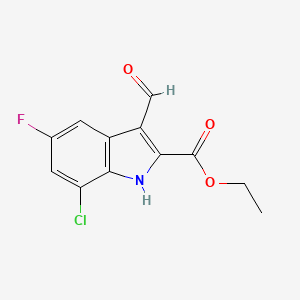
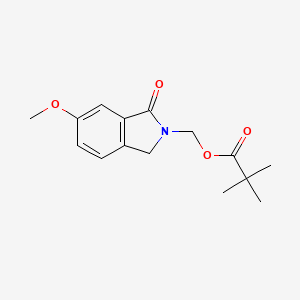
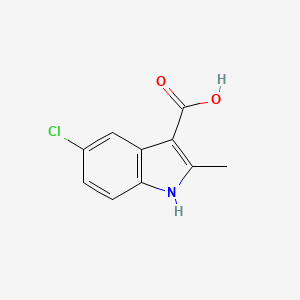


![4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1460428.png)
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)
![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)
